molecular formula C12H16ClN B2590193 1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride CAS No. 1989671-72-8

1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride

Cat. No.: B2590193
CAS No.: 1989671-72-8
M. Wt: 209.72
InChI Key: UUHNZBHPHWJBCJ-UHFFFAOYSA-N
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Description

The compound 1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride (CAS: 1989671-72-8) is a hydrochloride salt of a cyclobutane-fused naphthalen-2-amine derivative. Its structure features a strained cyclobutane ring fused to a naphthalene core, with an amine group at the 2-position. The hydrochloride salt enhances stability and solubility, typical of amine derivatives in pharmaceutical and synthetic chemistry .

Properties

IUPAC Name

1,2,2a,3,4,8b-hexahydrocyclobuta[a]naphthalen-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c13-12-7-11-9-4-2-1-3-8(9)5-6-10(11)12;/h1-4,10-12H,5-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHNZBHPHWJBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3C1C(C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride involves several steps, typically starting with the formation of the cyclobuta[a]naphthalene core. This can be achieved through a series of cyclization reactions under specific conditions. The amine group is then introduced via amination reactions, followed by the formation of the hydrochloride salt. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalen-2-amine Derivatives

N-(Naphthalen-2-yl)-2-(2-oxo-2H-chromen-3-yl)acetamide (Compound 8)
  • Structure : Combines naphthalen-2-amine with a coumarin-acetamide substituent.
  • Physical Properties : Melting point (238.2–240.1°C) is significantly higher than the target compound’s analogs, likely due to hydrogen bonding from the acetamide and coumarin groups .
  • Spectroscopic Data :
    • IR peaks at 1719 cm⁻¹ (carbonyl stretch) and 1697 cm⁻¹ (amide C=O) .
    • $ ^1H $ NMR shows aromatic protons (7.88–7.74 ppm) and a singlet for NH (10.38 ppm) .
1-(Phenylthio)naphthalen-2-amine (9c)
  • Structure : Features a phenylthio (-SPh) substituent instead of the cyclobutane ring.
  • Physical Properties : Lower melting point (98–99°C) compared to Compound 8, reflecting reduced molecular rigidity .
  • Spectroscopic Data :
    • $ ^1H $ NMR includes a broad NH₂ singlet (δ 4.40 ppm) and aromatic protons (δ 7.03–8.26 ppm) .
    • $ ^{13}C $ NMR highlights a quaternary carbon at δ 104.5 ppm for the thioether linkage .

The absence of electron-withdrawing groups (e.g., carbonyl in Compound 8) may also alter solubility and nucleophilicity.

Cyclic Amine Hydrochlorides

(S)-(+)-N-Benzyl-1-(1-naphthyl)ethylamine Hydrochloride
  • Structure : Contains a chiral naphthylethylamine core with a benzyl group, stabilized as a hydrochloride salt.
  • Properties : Common in asymmetric synthesis; the benzyl group enhances lipophilicity compared to the target’s cyclobutane system .
1-Cyclopropyl-4-methoxybutane-1,3-dione (SY217048)
  • Structure : A cyclopropane-containing diketone, highlighting the prevalence of strained rings in bioactive molecules.

Comparison with Target Compound: The cyclobutane-naphthalene fusion in the target compound offers unique π-orbital overlap and strain-driven reactivity, distinct from cyclopropane or non-fused cyclic amines.

Aromatic Amine Hydrochlorides

Bis[(R)-(-)-(1-naphthyl)ethyl]amine Hydrochloride
  • Structure : A dimeric naphthylamine with two chiral centers.
  • Properties : High molecular weight and steric hindrance may limit solubility compared to the target compound .

Comparison with Target Compound: The target’s monocyclic system and single amine group likely improve bioavailability relative to bulkier dimeric structures.

Data Table: Key Comparative Properties

Compound Name CAS Number Melting Point (°C) Key Structural Features Notable Spectral Data
Target Compound 1989671-72-8 Not reported Cyclobutane-fused naphthalene N/A (data unavailable)
N-(Naphthalen-2-yl)acetamide (8) - 238.2–240.1 Coumarin-acetamide IR: 1719, 1697 cm⁻¹
1-(Phenylthio)naphthalen-2-amine (9c) - 98–99 Phenylthio substituent $ ^1H $ NMR: δ 4.40 (NH₂)
(S)-(+)-N-Benzyl-1-(1-naphthyl)ethylamine HCl - Not reported Chiral naphthylethylamine N/A

Research Findings and Implications

  • Structural Strain: The cyclobutane ring in the target compound may confer higher reactivity in nucleophilic substitutions or cycloadditions compared to non-strained analogs.
  • Solubility : Hydrochloride salts generally improve aqueous solubility, critical for pharmaceutical applications .
  • Spectroscopic Signatures : Strained rings often exhibit unique $ ^1H $ NMR deshielding; future studies should prioritize spectral characterization of the target compound.

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